Albacarcin M
Overview
Description
Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncus. It exhibits significant antibacterial activity and has shown potential in inhibiting the growth of mammalian tumors, such as P388 leukemia in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albacarcin M is primarily obtained through fermentation. The fermentation process involves cultivating a strain of Streptomyces albaduncus (specifically strain C-38291) in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen under submerged aerobic conditions . The fermentation broth is then processed to isolate and purify this compound.
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process. Large-scale fermentation tanks are used to cultivate the Streptomyces albaduncus strain under controlled conditions. The fermentation broth is subsequently subjected to extraction and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Albacarcin M serves as a valuable tool for studying polycyclic aromatic compounds and their reactivity. Its unique structure and reactivity make it an interesting subject for synthetic and mechanistic studies.
Biology: In biological research, this compound is used to investigate its antibacterial and antitumor properties.
Medicine: this compound’s antitumor activity has garnered significant interest in the field of oncology.
Industry: The compound’s antibacterial properties make it a potential candidate for developing new antibiotics and antimicrobial agents.
Mechanism of Action
Albacarcin M exerts its effects through multiple mechanisms. It primarily targets bacterial and tumor cells by interfering with their DNA replication and transcription processes. The compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and repair . This inhibition leads to DNA damage and cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Albacarcin M is structurally related to several other polycyclic antitumor antibiotics, including:
Gilvocarcin V: Similar to this compound, Gilvocarcin V is produced by Streptomyces species and exhibits antitumor activity.
Chrysomycin M: Another related compound with antitumor properties, Chrysomycin M shares structural similarities with this compound.
Ravidomycin: This compound also belongs to the same class of antibiotics and has shown antitumor activity.
This compound’s uniqueness lies in its specific structure and the particular strain of Streptomyces used for its production. Its distinct molecular features contribute to its unique biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83852-56-6, 92934-54-8 | |
Record name | Chrysomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albacarcin M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.